HDAC6 Inhibitory Potency: PB200 Demonstrates 7.6-Fold Greater Potency than Tubastatin A and 2.5-Fold Greater than ACY-1215
PB200 inhibits recombinant human HDAC6 with an IC50 of 1.97 nM, as determined by enzymatic assay using fluorogenic substrate . This represents approximately 7.6-fold greater potency than Tubastatin A (IC50 = 15 nM against recombinant human HDAC6) , 2.5-fold greater than ACY-1215/Ricolinostat (IC50 = 5 nM) , and 3.8-fold greater than the brain-bioavailable comparator ACY-775 (IC50 = 7.5 nM) . The potency advantage over its direct predecessor PB131 is modest (1.8 nM vs. 1.97 nM) but was achieved alongside meaningful improvements in selectivity and CNS drug-likeness parameters .
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.97 nM (PB200) |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM; ACY-1215: IC50 = 5 nM; ACY-775: IC50 = 7.5 nM; PB131: IC50 = 1.8 nM |
| Quantified Difference | 7.6-fold vs. Tubastatin A; 2.5-fold vs. ACY-1215; 3.8-fold vs. ACY-775; approximately equipotent vs. PB131 (1.8 vs. 1.97 nM) |
| Conditions | Recombinant human HDAC6 enzymatic assay with fluorogenic substrate; assays conducted at pH 7.5; PB200 data from Eur J Med Chem 2024; comparator data from vendor datasheets and published literature |
Why This Matters
The sub-2 nM potency of PB200 positions it among the most potent HDAC6 inhibitors reported, which is critical for minimizing the administered dose required to achieve target engagement in vivo and for enabling sensitive PET imaging applications at tracer-level doses.
- [1] Zhong X, et al. Eur J Med Chem. 2024;280:116908. View Source
- [2] Sigma Aldrich. Tubastatin A (HDAC Inhibitor XXIII) – Product Information. IC50 = 15 nM for HDAC6. View Source
- [3] Zhang W, Bai P, et al. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors. Eur J Med Chem. 2023; PB131 IC50 = 1.8 nM. View Source
